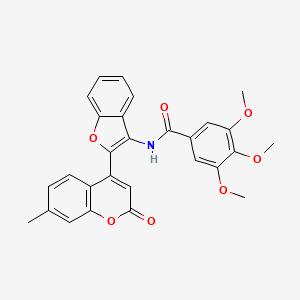

![molecular formula C11H19NO2 B2926561 N-[(1R,2R)-2-羟基-2-甲基环丁基]-2,2-二甲基环丙烷-1-甲酰胺 CAS No. 2413372-38-8](/img/structure/B2926561.png)

N-[(1R,2R)-2-羟基-2-甲基环丁基]-2,2-二甲基环丙烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s isomers, if any .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would involve a detailed examination of these reactions, including the reagents and conditions required .Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability under various conditions .科学研究应用

Synthesis of Optically Active Schiff-base Ligands

This compound is utilized in the synthesis of optically active Schiff-base ligands. These ligands are derived from the condensation of 2-hydroxyacetophenone with chiral diamines, including (1R,2R)-(-)-1,2-diaminocyclohexane . The resulting Schiff-base ligands have applications in various asymmetric catalytic reactions, such as enantioselective cyclopropanation of styrenes and asymmetric aziridination of olefins .

Organocatalysis

The chiral (1R,2R)-cyclohexane-1,2-diamine scaffold of this compound is foundational in the development of bifunctional, noncovalent organocatalysts . These catalysts are pivotal in noncovalent organocatalysis, enabling simultaneous activation and coordination of both nucleophilic and electrophilic reactants .

Antifungal Drug Synthesis

In pharmaceutical research, derivatives of this compound are synthesized for their potential as optically active antifungal azoles . These compounds are investigated for their efficacy against various fungal pathogens, contributing to the development of new antifungal medications .

Asymmetric Synthesis

The compound’s chiral centers are advantageous in asymmetric synthesis, providing a way to create substances with specific enantiomeric forms. This is crucial for the production of enantiomerically pure pharmaceuticals, which can have different biological activities and therapeutic effects .

Chiral Resolution Agents

Due to its optical activity, this compound can act as a chiral resolution agent. It can separate racemic mixtures into their enantiomers, which is an essential step in the manufacture of stereochemically pure pharmaceuticals .

Chemical Education and Research

As a compound with multiple stereocenters and functional groups, it serves as an excellent model for teaching stereochemistry and reaction mechanisms in academic settings. It also provides a platform for research into the effects of stereochemistry on chemical reactivity and biological activity .

作用机制

安全和危害

属性

IUPAC Name |

N-[(1R,2R)-2-hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-10(2)6-7(10)9(13)12-8-4-5-11(8,3)14/h7-8,14H,4-6H2,1-3H3,(H,12,13)/t7?,8-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXYTDICJOVIER-XLQYWTITSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC2CCC2(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]1NC(=O)C2CC2(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)

![2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2926487.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2926493.png)

![(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2926494.png)

![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)

![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2926497.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)